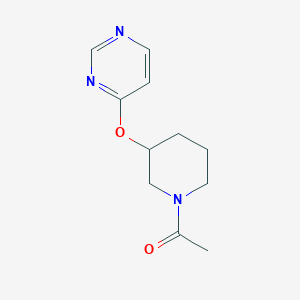

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research in recent years. It is commonly referred to as PYPE and is a potent inhibitor of protein kinase B (PKB/Akt). PKB/Akt is a serine/threonine-specific protein kinase that plays a crucial role in various cellular processes such as cell proliferation, apoptosis, and glucose metabolism. The inhibition of PKB/Akt by PYPE has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone” could potentially be used in the synthesis of various piperidine derivatives .

Development of ATP-Competitive Inhibitors

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound “1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone” could potentially be used in the development of these ATP-competitive inhibitors .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compound “1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone” could potentially be used in the synthesis of biologically active piperidines .

Development of Orally Bioavailable Inhibitors of PKB

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB . The compound “1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone” could potentially be used in the development of these orally bioavailable inhibitors of PKB .

Antitumor Agents

Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents . The compound “1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone” could potentially be used in the development of these antitumor agents .

Inhibition of Cell Proliferation and Promotion of Cell Survival

PKB plays an important role in signaling within cells, promoting both cell proliferation and survival . The compound “1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)ethanone” could potentially be used in the development of drugs that inhibit cell proliferation and promote cell survival .

Propiedades

IUPAC Name |

1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9(15)14-6-2-3-10(7-14)16-11-4-5-12-8-13-11/h4-5,8,10H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPLYLJXLKYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2795230.png)

![6-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795232.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2795237.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)